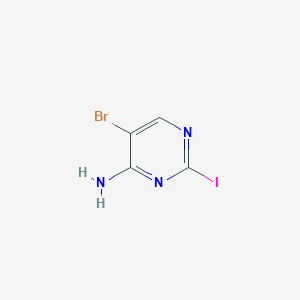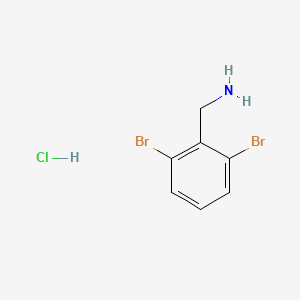
(2,6-Dibromophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dibromophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H8Br2ClN. It is a derivative of methanamine, where the phenyl ring is substituted with two bromine atoms at the 2 and 6 positions. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dibromophenyl)methanamine hydrochloride typically involves the bromination of phenylmethanamine. The process can be summarized as follows:
Bromination of Phenylmethanamine: Phenylmethanamine is reacted with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2 and 6 positions.
Formation of Hydrochloride Salt: The resulting (2,6-Dibromophenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of phenylmethanamine are brominated using bromine in industrial reactors.
Purification: The crude product is purified through recrystallization or other purification techniques.
Formation of Hydrochloride Salt: The purified (2,6-Dibromophenyl)methanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dibromophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the amine group to an alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylmethanamines can be formed.
Oxidation Products: Imines or nitriles.
Reduction Products: Debrominated phenylmethanamine or alkyl-substituted derivatives.
Scientific Research Applications
(2,6-Dibromophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dibromophenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the amine group play crucial roles in its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
- (2,4-Dibromophenyl)methanamine hydrochloride
- (2,5-Dibromophenyl)methanamine hydrochloride
Comparison:
- Structural Differences: The position of the bromine atoms differs in these compounds, leading to variations in their chemical and physical properties.
- Reactivity: The reactivity of these compounds can vary based on the position of the bromine atoms, affecting their suitability for specific reactions.
- Applications: While they may have similar applications, the specific properties of each compound can make them more suitable for certain uses.
Properties
Molecular Formula |
C7H8Br2ClN |
|---|---|
Molecular Weight |
301.40 g/mol |
IUPAC Name |
(2,6-dibromophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7Br2N.ClH/c8-6-2-1-3-7(9)5(6)4-10;/h1-3H,4,10H2;1H |
InChI Key |
OXGPWGIHYRYEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


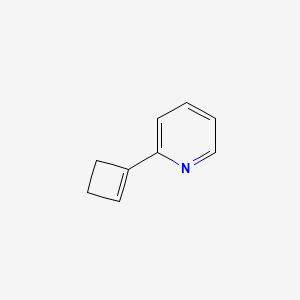
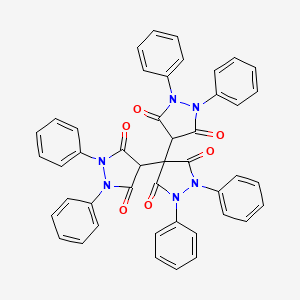
![4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine](/img/structure/B13095965.png)
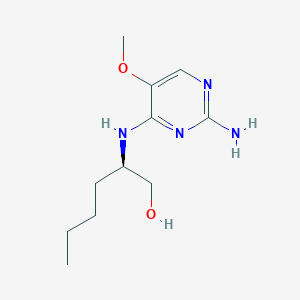
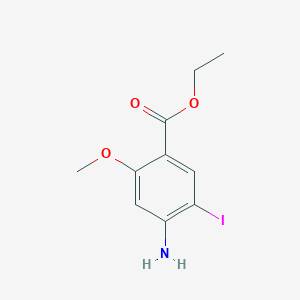
![4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095976.png)
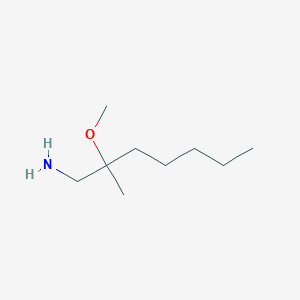
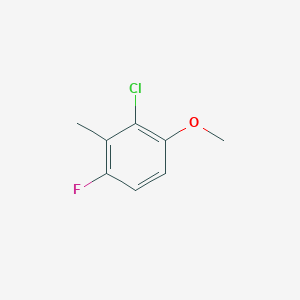
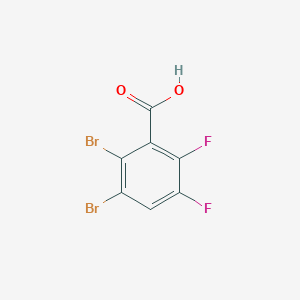
![3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B13096007.png)
![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
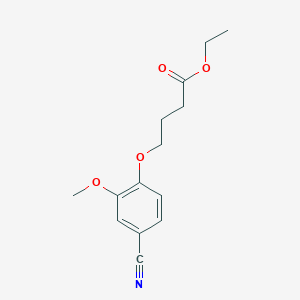
![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13096038.png)
